2-(1H-Pyrazol-3-yl)essigsäure

Übersicht

Beschreibung

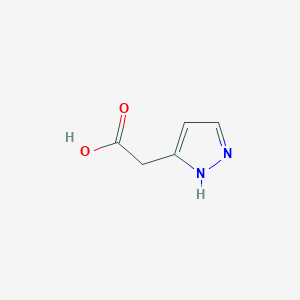

2-(1H-Pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C5H6N2O2. It features a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and an acetic acid moiety attached to the third position of the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid

The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid can be achieved through several methods, including condensation reactions, multicomponent reactions, and enzymatic transformations. These methods allow for the introduction of various functional groups that can enhance the compound's biological activity.

Biological Activities

Research indicates that 2-(1H-Pyrazol-3-yl)acetic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show activity against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown significant inhibition of inflammatory markers, suggesting its potential use in treating inflammatory diseases .

- Anticancer Potential : Research has highlighted the ability of 2-(1H-Pyrazol-3-yl)acetic acid to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It has shown efficacy against several cancer cell lines, making it a subject of interest in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between 2-(1H-Pyrazol-3-yl)acetic acid and related pyrazole derivatives:

| Compound Name | Structural Features |

|---|---|

| Pyrazole-4-carboxylic acid | Carboxylic acid group at the fourth position |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Methyl group at the third position |

| 1H-Pyrazole-3,5-dicarboxylic acid | Two carboxylic acid groups at the third and fifth positions |

The specific substitution pattern on the pyrazole ring significantly influences reactivity and biological activity compared to these other derivatives.

Case Studies

- Antimicrobial Study : A study published in Pharmaceutical Biology demonstrated that derivatives of 2-(1H-Pyrazol-3-yl)acetic acid exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved testing various concentrations and evaluating the minimum inhibitory concentration (MIC) values.

- Anti-inflammatory Research : In another study published in Chemical & Pharmaceutical Bulletin, compounds derived from 2-(1H-Pyrazol-3-yl)acetic acid were tested for their anti-inflammatory properties. The results indicated that certain derivatives showed higher inhibition rates than standard anti-inflammatory drugs like phenylbutazone .

- Cancer Therapeutics : A recent investigation into the anticancer properties of this compound revealed its effectiveness in inhibiting tumor growth in vitro. The study highlighted its mechanism involving apoptosis induction in cancer cells, suggesting potential for further development as an anticancer agent .

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial and antifungal effects .

Mode of Action

Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The compound is described as having high gi absorption and being non-permeant to the bbb (blood-brain barrier) . These properties can significantly impact the bioavailability of the compound.

Result of Action

One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid can be achieved through several methodsFor example, the reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative, which can then be hydrolyzed to form 2-(1H-Pyrazol-3-yl)acetic acid .

Industrial Production Methods

Industrial production of 2-(1H-Pyrazol-3-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Vergleich Mit ähnlichen Verbindungen

2-(1H-Pyrazol-3-yl)acetic acid can be compared with other similar compounds, such as:

Pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.

3-Methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at the third position and a carboxylic acid group at the fifth position.

1H-Pyrazole-3,5-dicarboxylic acid: Contains two carboxylic acid groups at the third and fifth positions.

The uniqueness of 2-(1H-Pyrazol-3-yl)acetic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .

Biologische Aktivität

2-(1H-Pyrazol-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 2-(1H-Pyrazol-3-yl)acetic acid can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2-(1H-pyrazol-3-yl)acetic acid exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anticancer Activity

The anticancer potential of 2-(1H-pyrazol-3-yl)acetic acid has been evaluated in multiple studies. It has been shown to induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1). The compound's effectiveness is often compared against standard chemotherapeutic agents.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving MCF-7 cells, 2-(1H-pyrazol-3-yl)acetic acid derivatives demonstrated varying degrees of effectiveness:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 25.4 | MCF-7 |

| Compound B | 30.8 | A549 |

| Compound C | 15.6 | PANC-1 |

The study indicated that Compound C exhibited the highest potency, suggesting structural modifications could enhance anticancer activity ( ).

The mechanism by which 2-(1H-pyrazol-3-yl)acetic acid exerts its anticancer effects involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as EGFR and PI3K/AKT/mTOR signaling pathways ( ).

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of 2-(1H-pyrazol-3-yl)acetic acid to key proteins involved in cancer progression. These studies suggest that the compound can effectively inhibit target proteins, leading to reduced tumor growth.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-(1H-pyrazol-3-yl)acetic acid has demonstrated anti-inflammatory effects. Research has shown that it can reduce inflammation markers in vitro and in vivo models.

In Vivo Study Example

In a mouse model of inflammation, administration of 2-(1H-pyrazol-3-yl)acetic acid resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6:

| Cytokine | Control Level | Treatment Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 75 pg/mL |

| IL-6 | 100 pg/mL | 40 pg/mL |

These results suggest that the compound could be beneficial in treating inflammatory diseases ( ).

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKSUPEUFXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542641 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102732-63-8 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.